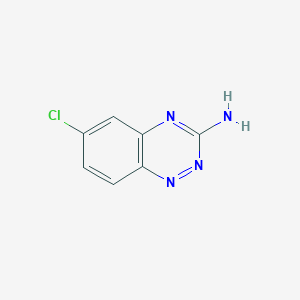![molecular formula C16H30O3Si2 B3054585 Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- CAS No. 61210-59-1](/img/structure/B3054585.png)
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-
Overview
Description
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- is an organosilicon compound with the molecular formula C16H30O3Si2 and a molecular weight of 326.58 g/mol. This compound is part of the silane family, which are silicon-based chemicals widely used in various industrial and scientific applications.
Preparation Methods
The synthesis of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- typically involves the reaction of dimethylphenylsilyl chloride with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, often catalyzed by precious metals like platinum or rhodium.
Oxidation: The compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where alkoxy groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane networks, which provide the compound with its unique properties such as high thermal stability and resistance to chemical degradation . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- can be compared with other similar compounds such as:
Triethoxysilane: This compound has a similar structure but lacks the dimethylphenylsilyl group, making it less hydrophobic and less sterically hindered.
Phenylsilane: This compound contains a phenyl group attached to silicon, but it does not have the triethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Methyldiethoxysilane: This compound has two ethoxy groups and one methyl group attached to silicon, providing different reactivity and properties compared to Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-.
These comparisons highlight the unique structural features and reactivity of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-, making it a valuable compound in various applications.
Properties
IUPAC Name |
dimethyl-phenyl-(2-triethoxysilylethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3Si2/c1-6-17-21(18-7-2,19-8-3)15-14-20(4,5)16-12-10-9-11-13-16/h9-13H,6-8,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJYESQQAXPOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](C)(C)C1=CC=CC=C1)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553138 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-59-1 | |
| Record name | Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


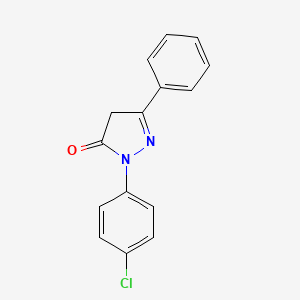
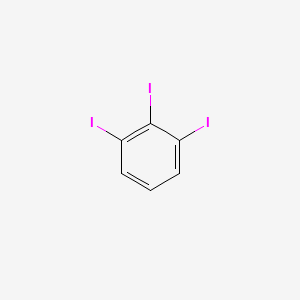
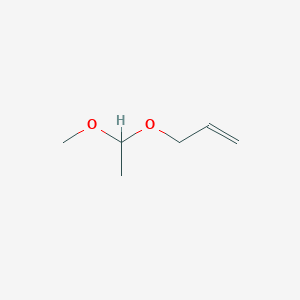
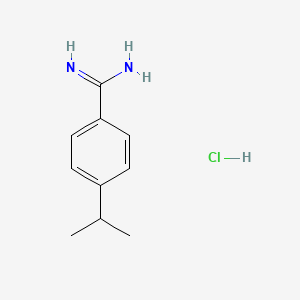
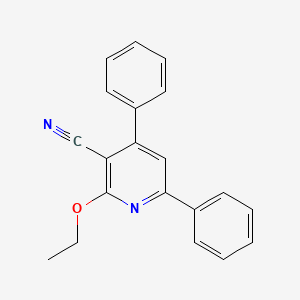

![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
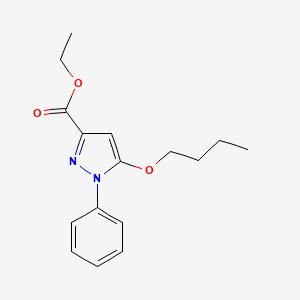
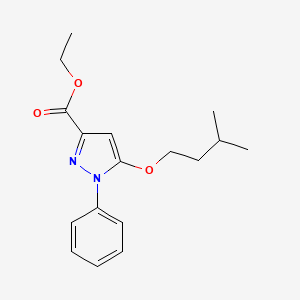
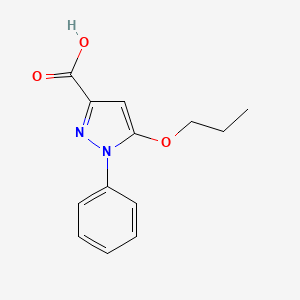
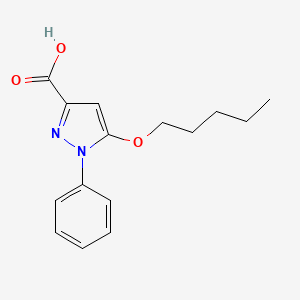
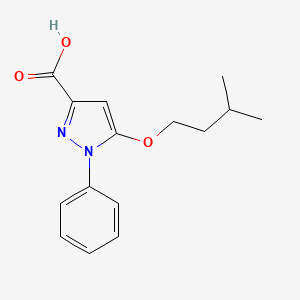
![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/new.no-structure.jpg)
